![molecular formula C15H16ClNOS B13172816 2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B13172816.png)
2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone is a synthetic organic compound with the molecular formula C15H16ClNOS. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a pyrrole ring substituted with a chloroethyl group and a methylthio phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a 1,4-dicarbonyl compound and an amine.
Introduction of the Chloroethyl Group: The chloroethyl group can be introduced via a nucleophilic substitution reaction using a suitable chloroalkane.
Attachment of the Methylthio Phenyl Group: The methylthio phenyl group can be attached through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using appropriate solvents, and ensuring the purity of the final product through recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
科学的研究の応用
2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone: Unique due to its specific substitution pattern on the pyrrole ring.
2-Chloro-1-[2,5-dimethoxyphenyl]ethanone: Similar structure but with methoxy groups instead of methylthio groups.
1-[4-(Methylthio)phenyl]ethanone: Lacks the chloro and pyrrole components.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C15H16ClNOS |
|---|---|
分子量 |
293.8 g/mol |
IUPAC名 |
2-chloro-1-[2,5-dimethyl-1-(4-methylsulfanylphenyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C15H16ClNOS/c1-10-8-14(15(18)9-16)11(2)17(10)12-4-6-13(19-3)7-5-12/h4-8H,9H2,1-3H3 |
InChIキー |
DYLLRANFUGFOCA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)SC)C)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


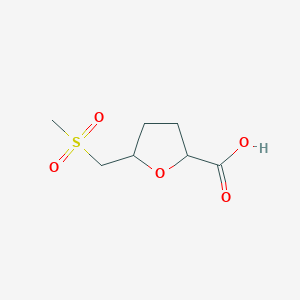
![({[2-(Chloromethyl)pentyl]oxy}methyl)benzene](/img/structure/B13172734.png)
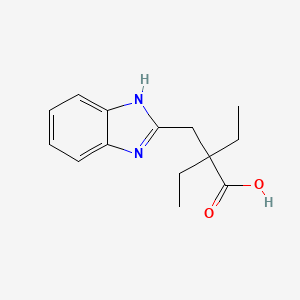
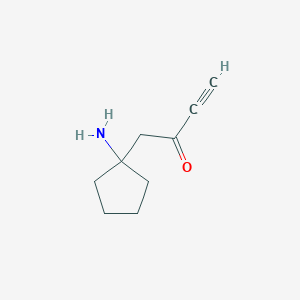
![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13172759.png)

![5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13172770.png)
![1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13172787.png)
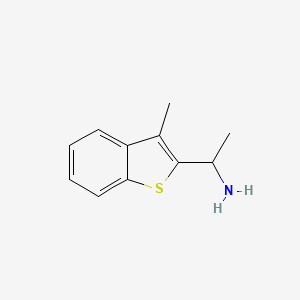

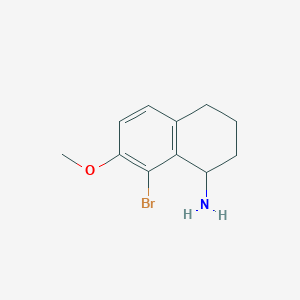
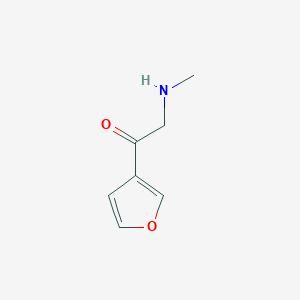

![3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13172809.png)
